molecular formula C2ClF4I B1584091 1-Chloro-2-iodotetrafluoroethane CAS No. 421-78-3

1-Chloro-2-iodotetrafluoroethane

Cat. No. B1584091
CAS RN: 421-78-3
M. Wt: 262.37 g/mol
InChI Key: XNIBSTIKPHNKSO-UHFFFAOYSA-N
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Description

1-Chloro-2-iodotetrafluoroethane (CIF2E) is a halogenated hydrocarbon compound that is used in a variety of laboratory settings. It is a colorless and non-flammable gas, and is composed of four fluorine atoms, one chlorine atom, and one iodine atom. CIF2E is used as a reagent in organic synthesis, and it is also used as a propellant in aerosol applications.

Scientific Research Applications

Electrophilic Chlorination

1-Chloro-2-iodotetrafluoroethane has been utilized as a reagent in the electrophilic chlorination of arenes and heterocycles. This method is practical and efficient, with advantages such as easy preparation, recyclability, air- and moisture-stability. It shows great potential for industrial application due to its success in gram-scale experiments and its applicability to various classes of arenes, BODIPY dyes, and pharmaceuticals (Wang et al., 2016).

Structural Dynamics in Photoexcited Molecules

1,2-Diiodotetrafluoroethane, a related compound, has been investigated for its structural dynamics in the gas phase using ultrafast electron diffraction and theoretical simulations. This research focuses on understanding the motion of nuclear wave packets during the dissociation process, which is crucial in the study of complex molecular dynamics (Wilkin et al., 2019).

Fluoroalkylation and Fluoroalkoxylation Reactions

In the context of fluoroalkylation and fluoroalkoxylation, 2-halotetrafluoroethyl iodides have been studied for their reactivity with nitrogen-containing nucleophiles. These reactions proceed through donor-acceptor complexes and are influenced by both nucleophilicity and steric effects. This research contributes to understanding the reactivity of halogenated compounds in organic synthesis (Qing, 1987).

Infrared Study of Rotational Isomerism

An infrared study of 1-chlorotetrafluoro-2-iodoethane has explored its rotational isomerism. This research is significant in spectroscopy and theoretical chemistry, providing insights into the conformational potential energy and the identification of stable and less stable isomeric forms (Serboli & Minasso, 1971).

Improved Synthesis Techniques

Research on 1-chloro-2-iodoperfluorocycloalkenes has led to improved synthesis methods with high yields and short reaction times. This advancement is particularly notable in the preparation of perfluorocycloalkenes and has implications for industrial-scale production (Choi & Park, 1977).

Electrophilic Fluorination

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), a related compound, has been extensively used in electrophilic fluorination. This highlights the diverse applications of fluorinated reagents in organic synthesis, contributing significantly to the field of organofluorine chemistry (Singh & Shreeve, 2004).

properties

IUPAC Name

1-chloro-1,1,2,2-tetrafluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF4I/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIBSTIKPHNKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)I)(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194942
Record name 1-Chloro-2-iodotetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-iodotetrafluoroethane

CAS RN

421-78-3
Record name 1-Chloro-2-iodotetrafluoroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-2-iodotetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2-iodotetrafluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YFA ZHANG, CAIYUN GUO, XINYUE ZHOU… - Acta Chimica …, 1982 - sioc-journal.cn
Abstract 1-Chloro-2-iodotetrafluoroethane was readily telomerized with tatrafluoroethylene giving low molecular weight telomers, Cl (CF 2 CF 2) n I (n= 2~ 5), whioh were readily …
Number of citations: 10 sioc-journal.cn
KI Petko, TM Sokolenko, SY Kot… - Russian Journal of …, 2011 - Springer
… We previously examined reactions of azoles with 1,2-dibromotetrafluoroethane [7], 1,1,2-trichlorotrifluoroethane [8], 1-chloro-2-iodotetrafluoroethane [9], and dibromodifluoromethane […
Number of citations: 7 link.springer.com
D Wang, C Mück-Lichtenfeld… - Journal of the American …, 2020 - ACS Publications
… 1-Chloro-2-iodotetrafluoroethane reacted chemoselectively at the I-bearing C-atom to give 4h (61%). Iodoacetonitrile and ethyl iodoacetate gave only trace amounts of the targeted …
Number of citations: 44 pubs.acs.org
HY Tu, F Wang, L Huo, Y Li, S Zhu, X Zhao… - Journal of the …, 2020 - ACS Publications
… The reaction with 1-chloro-2-iodotetrafluoroethane proceeded smoothly to afford product 39, via selective cleavage of the C–I bond, in 66% yield and 93:7 er. Moreover, ethyl …
Number of citations: 149 pubs.acs.org
F Bertolotti, G Cavallo, P Metrangolo… - Supramolecular …, 2013 - Taylor & Francis
The in situ cryocrystallisation technique has been used to obtain four adducts between hexamethylphosphortriamide and 1,2-dihalotetrafluoroethanes having iodine, bromine and …
Number of citations: 10 www.tandfonline.com

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